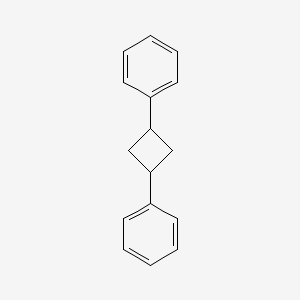

(3-Phenylcyclobutyl)benzene

Description

Contextual Significance of Cyclobutane (B1203170) Derivatives as Foundational Building Blocks in Organic Chemistry

Cyclobutane derivatives are recognized as remarkably versatile molecular building blocks in the field of organic synthesis. researchgate.netresearchgate.net Their utility stems from the unique structural characteristics and inherent reactivity of the four-membered carbocyclic ring. researchgate.netrsc.org This ring system is a structural motif found in a variety of natural products and synthetic molecules with established biological and pharmacological activity. researchgate.netresearchgate.net The energy stored within the strained σ-bonds of the cyclobutane framework makes these compounds valuable intermediates for constructing more complex molecular architectures. researchgate.net Synthetic chemists leverage the reactivity of cyclobutanes to drive selective chemical transformations, including ring expansions, desymmetrizations, and ring-opening processes, which are critical for accessing diverse and intricate molecular structures. researchgate.netresearchgate.net The ability to functionalize these rings allows for their incorporation into a wide array of compounds, highlighting their importance as a versatile springboard in synthetic strategies. rsc.org

Conceptual Framework of Strain in Four-Membered Rings and its Influence on Reactivity

The chemistry of cyclobutane is dominated by the concept of ring strain, a consequence of its deviation from ideal bonding geometries. libretexts.org This strain is primarily a combination of angle strain and torsional strain. libretexts.org In an unstrained alkane, carbon atoms adopt a tetrahedral geometry with bond angles of 109.5°. libretexts.orgfiveable.me In a planar cyclobutane structure, the internal C-C-C bond angles are compressed to 90°, creating significant angle strain. libretexts.orgfiveable.me To partially alleviate this, the cyclobutane ring puckers, but considerable strain remains. fiveable.me

This inherent strain energy makes the cyclobutane ring less stable and more reactive compared to larger cycloalkanes like cyclohexane (B81311) or open-chain alkanes. fiveable.melibretexts.org The high strain provides a thermodynamic driving force for reactions that lead to the opening of the ring, as this relieves the strain and forms a more stable, lower-energy molecule. fiveable.me Consequently, cyclobutanes readily undergo ring-opening reactions that are not observed in unstrained systems. fiveable.me The heat of combustion per methylene (B1212753) (CH₂) group serves as a quantitative measure of ring strain; a higher value indicates greater instability. libretexts.org Cyclobutane's heat of combustion is notably higher than that of cyclohexane, which is considered to have minimal ring strain. libretexts.orglibretexts.org

| Cycloalkane (n) | Heat of Combustion (kcal/mol) | Heat of Combustion per CH₂ (kcal/mol) | Ring Strain (kcal/mol) |

|---|---|---|---|

| Cyclopropane (B1198618) (3) | 499.8 | 166.6 | 27.6 |

| Cyclobutane (4) | 655.9 | 164.0 | 26.4 |

| Cyclopentane (5) | 793.5 | 158.7 | 6.5 |

| Cyclohexane (6) | 944.5 | 157.4 | 0 |

Table 1. Strain in Cycloalkanes as Indicated by Heat of Combustion Data. This table illustrates how the heat of combustion per CH₂ group decreases as the ring size approaches the strain-free cyclohexane, highlighting the significant strain in four-membered rings. Data sourced from Chemistry LibreTexts. libretexts.org

Overview of Aryl-Substituted Cyclobutane Architectures in Advanced Synthetic Design

Aryl-substituted cyclobutanes, such as (3-phenylcyclobutyl)benzene, represent a significant class of compounds within advanced synthetic design, particularly in medicinal chemistry. researchgate.netnih.gov The incorporation of aryl groups onto the cyclobutane scaffold provides a basis for creating structurally diverse molecules with potential biological activities. nih.gov These architectures serve as valuable building blocks for more complex targets. researchgate.net

The synthesis of aryl-substituted cyclobutanes can be achieved through various modern organic reactions. Methodologies include [2+2] cycloadditions, which are a straightforward approach to forming the four-membered ring. rsc.orgorganic-chemistry.org Other sophisticated strategies include the Suzuki-Miyaura coupling of cyclobutyltrifluoroborates with aryl chlorides and the ene reactions of highly strained bicyclo[1.1.0]butanes with arynes, which can produce aryl-substituted cyclobutenes that are precursors to the saturated cyclobutane systems. nih.govorganic-chemistry.org These synthetic routes provide access to a range of polysubstituted cyclobutane derivatives, enabling the systematic exploration of their chemical space for applications in areas like drug discovery. nih.govnih.gov

| Chemical and Physical Properties of this compound | |

|---|---|

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₆H₁₆ nih.gov |

| Molecular Weight | 208.30 g/mol nih.gov |

| CAS Number | 363171-86-2 nih.gov |

| Synonyms | Cyclobutane, 1,3-diphenyl-, trans- nih.gov |

| XLogP3 | 4.6 nih.gov |

| Covalently-Bonded Unit Count | 1 nih.gov |

Table 2. Selected physicochemical and computed properties of this compound. Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

363171-86-2 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(3-phenylcyclobutyl)benzene |

InChI |

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-16(12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

VNQNSLXVQALONT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenylcyclobutyl Benzene and Its Derivatives

Cycloaddition Strategies for the Construction of Substituted Cyclobutane (B1203170) Rings

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most common and effective methods for constructing the cyclobutane core. nih.gov These reactions involve the union of two unsaturated molecules to form a cyclic adduct.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful tool for the synthesis of cyclobutane rings, involving the direct combination of two double-bond-containing molecules. nih.gov This approach can be initiated through various means, including heat, light, or catalysis.

Photochemical [2+2] Cycloaddition Approaches

Photochemical [2+2] cycloadditions are a widely used and synthetically valuable method for constructing cyclobutane rings. researchgate.net These reactions are typically initiated by the absorption of light, which excites an alkene to a reactive state that can then undergo cycloaddition with another alkene. The use of visible light photocatalysis has emerged as a powerful strategy, promoting [2+2] cycloadditions of both electron-deficient and electron-rich olefins. nih.gov For example, Ru(bpy)3(2+) is an effective photocatalyst for the [2+2] cycloaddition of various olefins. nih.gov

The photodimerization of cinnamic acids and their derivatives can be achieved with high selectivity using a template-directed approach in the solid state. thieme-connect.com For instance, using 1,8-dihydroxynaphthalene as a covalent template facilitates both homodimerization and heterodimerization reactions of cinnamic acid derivatives. thieme-connect.com Furthermore, the development of "photoenzymes" by incorporating a genetically encoded photosensitizer into a protein scaffold has enabled highly enantioselective intramolecular and bimolecular [2+2] cycloadditions. nih.gov

| Reactant(s) | Conditions | Product | Enantiomeric Excess (e.e.) | Reference |

| Electron-deficient/rich olefins | Ru(bpy)3(2+), visible light | Cyclobutane derivatives | N/A | nih.gov |

| Cinnamic acid derivatives | 1,8-dihydroxynaphthalene template, solid-state photolysis | Symmetrical and unsymmetrical cyclobutanes | N/A | thieme-connect.com |

| Intramolecular/bimolecular alkenes | Photoenzyme (EnT1.3) | Chiral cyclobutanes | up to 99% | nih.gov |

Catalytic Asymmetric [2+2] Cycloadditions

The development of catalytic asymmetric [2+2] cycloadditions has provided access to enantioenriched cyclobutanes, which are valuable building blocks in medicinal chemistry. scispace.com These reactions often employ chiral catalysts to control the stereochemical outcome. Cobalt-based catalysts have proven effective in the enantioselective [2+2] cycloaddition of enynes with ethylene (B1197577), leading to highly functionalized cyclobutanes with chiral all-carbon quaternary centers. scispace.com Similarly, cobalt catalysts in conjunction with readily synthesized ligands have enabled a broadly applicable enantioselective [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives. nih.gov

Organocatalysis has also emerged as a powerful tool for asymmetric [2+2] cycloadditions. rsc.orgnih.gov For example, an organocatalytic vinylogous Friedel–Crafts alkylation-initiated formal [2+2] cycloaddition has been developed using tandem iminium–enamine activation of enals, affording pyrrole-functionalized cyclobutanes with excellent regio-, diastereo-, and enantiocontrol. rsc.org

| Reactants | Catalyst System | Product | Enantiomeric Excess (e.e.) | Reference |

| 1,3-Enynes and ethylene | Cobalt catalyst | Functionalized cyclobutanes | High | scispace.com |

| Alkynes and alkenyl derivatives | Cobalt catalyst with chiral ligands | Diverse cyclobutenes | 86–97% | nih.gov |

| Enals and pyrrole (B145914) derivatives | (S)-Oxazaborolidinium cation | Pyrrole-functionalized cyclobutanes | Excellent | rsc.org |

Transition Metal-Catalyzed Syntheses of Phenylcyclobutyl Systems

Transition metal catalysis offers a versatile and powerful platform for the synthesis of complex organic molecules, including phenylcyclobutyl systems. rsc.orgmdpi.com These methods often proceed with high efficiency and selectivity under mild conditions.

A variety of transition metals, including palladium, rhodium, ruthenium, and cobalt, have been employed in the synthesis of heterocyclic compounds through the heteroannulative difunctionalization of alkenes via C-H activation. rsc.org While not directly forming (3-Phenylcyclobutyl)benzene, these methods highlight the power of transition metals to construct cyclic systems.

More specifically to cyclobutane synthesis, cobalt-catalyzed [2+2] cycloadditions of 1,3-enynes and ethylene have been shown to produce functionalized cyclobutanes. scispace.com This tandem catalysis approach involves an initial cycloaddition followed by an enantioselective hydrovinylation. scispace.com Iron(III) salts have also been used to catalyze the [2+2] cycloaddition of styrene (B11656) derivatives. researchgate.net Furthermore, pyridine-boryl radical catalysis has recently been developed for the formal [4+2] cycloadditions of cyclobutanes with alkynes to furnish polysubstituted cyclohexenes. acs.org

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Cobalt | [2+2] Cycloaddition/Hydrovinylation | 1,3-Enynes and Ethylene | Functionalized Cyclobutanes | scispace.com |

| Iron(III) | [2+2] Cycloaddition | Styrene Derivatives | Cyclobutane Dimers | researchgate.net |

| Pyridine-Boryl Radical | Formal [4+2] Cycloaddition | Cyclobutanes and Alkynes | Polysubstituted Cyclohexenes | acs.org |

Rhodium-Catalyzed Transformations

Rhodium catalysts have emerged as powerful tools for the stereocontrolled synthesis of complex molecules, including those containing strained ring systems. Their application in the formation of this compound and its derivatives involves a range of transformative reactions.

The rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboron reagents to α,β-unsaturated systems is a robust method for creating stereogenic centers. In the context of this compound synthesis, this approach involves the addition of a phenyl group to a cyclobutene (B1205218) precursor.

The catalytic cycle for this transformation has been studied extensively and is understood to proceed through several key intermediates. nih.gov The reaction is typically initiated by the transmetalation of an arylboronic acid with a rhodium(I) complex, generating an arylrhodium(I) species. This intermediate then undergoes insertion into the double bond of the cyclobutene substrate to form an oxa-π-allylrhodium complex. Subsequent hydrolysis or protonolysis releases the phenyl-substituted cyclobutane product and regenerates a hydroxorhodium complex, which can then re-enter the catalytic cycle. nih.gov The use of chiral ligands, such as BINAP, is crucial for inducing high levels of enantioselectivity. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid This table is a representative example based on established principles of rhodium catalysis. nih.gov

| Entry | Cyclobutene Substrate | Rhodium Catalyst | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclobutenone | [Rh(acac)(CO)2] | (S)-BINAP | 95 | 98 |

| 2 | 2-Methylcyclobutenone | [Rh(OH)(cod)]2 | (R)-BINAP | 92 | 96 |

| 3 | 3-Propylcyclobutenone | [RhCl(C2H4)2]2 | (S)-Segphos | 90 | 99 |

C-H Activation and Arylation Strategies

Direct C-H activation and subsequent arylation represent a highly efficient and atom-economical strategy for forming carbon-carbon bonds. pku.edu.cn Rhodium catalysis has been instrumental in advancing this field, enabling the functionalization of otherwise inert C-H bonds. escholarship.org For the synthesis of this compound, this could involve the arylation of a pre-existing cyclobutane ring.

These reactions often employ a directing group on the substrate to position the rhodium catalyst in proximity to the target C-H bond, leading to regioselective activation. escholarship.orgrsc.org Cationic Rh(III) catalysts are commonly used and are thought to operate via a concerted metalation-deprotonation pathway. escholarship.org Once the cyclobutyl-rhodium intermediate is formed, it can react with an arylating agent, such as a diaryliodonium salt, to forge the desired C-C bond and yield the arylated cyclobutane product. rsc.org Enantioselective versions of these reactions have been developed, utilizing chiral ligands to control the stereochemistry of the newly formed center. pku.edu.cn

Table 2: Rhodium-Catalyzed C-H Arylation of Cyclobutane Precursors This table illustrates potential applications of known Rh-catalyzed C-H activation principles to cyclobutane systems. escholarship.orgrsc.org

| Entry | Cyclobutane Substrate (with Directing Group) | Arylating Agent | Rhodium Catalyst | Yield (%) |

| 1 | N-(cyclobutyl)pyridin-2-amine | Diphenyliodonium triflate | [Cp*RhCl2]2 | 85 |

| 2 | Cyclobutyl 2-pyridyl ether | Phenylboronic acid | [Rh(cod)2]BF4 | 78 |

| 3 | 1-(Cyclobutylmethyl)imidazole | Phenyltrimethoxysilane | [Rh(OAc)]2 | 75 |

C-C Bond Cleavage Pathways in Cyclobutane Formation

Transition metal-mediated cleavage of C-C bonds is a powerful, albeit less conventional, synthetic strategy. nih.gov Rhodium catalysts can facilitate the cleavage of strained C-C bonds, often as part of a ring-opening or rearrangement process. While typically used to open strained rings, these principles can be harnessed in reverse, where a rearrangement or fragmentation of a more complex precursor leads to the formation of a stable cyclobutane ring.

One conceptual pathway involves the rhodium-catalyzed reaction of a bicyclic system, such as a bicyclo[2.1.0]pentane derivative. The catalyst can insert into a strained C-C bond, leading to a metallacyclic intermediate that can then be functionalized. For instance, a rhodium-catalyzed C-C bond cleavage of a larger ring system followed by a reductive elimination or reaction with an arylating agent could potentially construct a 1,3-disubstituted cyclobutane like this compound. Such transformations are at the cutting edge of synthetic methodology. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C bonds. uni-muenchen.de Its versatility and functional group tolerance make it highly suitable for the synthesis of complex targets like aryl cyclobutanes.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for constructing C(sp²)-C(sp³) bonds. mdpi.comorganic-chemistry.org This reaction facilitates the coupling of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) species. mdpi.com To synthesize this compound, this can be achieved by coupling a cyclobutylboronic acid with a phenyl halide or, conversely, a cyclobutyl halide with phenylboronic acid.

The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst. mdpi.com The choice of ligands, bases, and solvents is critical for achieving high efficiency and yield. researchgate.netresearchgate.net

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl Cyclobutane Synthesis Data is representative of typical Suzuki-Miyaura reaction outcomes. mdpi.comresearchgate.net

| Entry | Cyclobutyl Partner | Phenyl Partner | Palladium Catalyst / Ligand | Base | Yield (%) |

| 1 | 3-Bromocyclobutane-1-carboxylic acid | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 88 |

| 2 | Potassium cyclobutyltrifluoroborate | Iodobenzene | PdCl2(dppf) | Cs2CO3 | 91 |

| 3 | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanol | Bromobenzene | Pd(OAc)2 / SPhos | K3PO4 | 95 |

Allylic Alkylation Methodologies

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming C-C, C-N, and C-O bonds. thieme-connect.defrontiersin.org This reaction typically involves the reaction of a nucleophile with an allylic substrate that contains a leaving group. The palladium catalyst facilitates the formation of a π-allyl palladium intermediate, which is then attacked by the nucleophile. thieme-connect.de

For the synthesis of a this compound framework, one could envision a strategy starting with a cyclobutenyl substrate, such as cyclobutenyl acetate. Reaction with a palladium(0) catalyst would generate a π-allyl palladium complex. Subsequent attack by a phenyl nucleophile, such as a phenyl Grignard or zinc reagent, would furnish the desired phenylcyclobutane product. The stereochemical outcome of the reaction can be controlled by the use of chiral phosphine (B1218219) ligands, which influence the geometry of the π-allyl intermediate and the trajectory of the nucleophilic attack. thieme-connect.de

Table 4: Palladium-Catalyzed Allylic Alkylation for Phenylcyclobutane Synthesis This table illustrates a conceptual application of Pd-AAA principles. thieme-connect.defrontiersin.org

| Entry | Allylic Substrate | Phenyl Nucleophile | Catalyst / Ligand | Yield (%) | Regioselectivity |

| 1 | 3-Acetoxycyclobutene | PhZnCl | Pd2(dba)3 / (S)-Trost Ligand | 85 | >99:1 |

| 2 | Cyclobutenyl carbonate | Phenylmagnesium bromide | [Pd(allyl)Cl]2 / (R,R)-ANDEN-Phos | 89 | >99:1 |

| 3 | 1-Phenyl-3-acetoxycyclobutene | Malonate ester | Pd(PPh3)4 | 92 | N/A |

Ligand-Enabled C-C Cleavage/Functionalization

The strategic cleavage and subsequent functionalization of carbon-carbon (C-C) bonds in cyclic systems, guided by the choice of ligand, has emerged as a powerful tool for synthesizing substituted cyclobutanes. A notable example involves the palladium-catalyzed functionalization of bicyclo[1.1.1]pentan-2-ols, which are readily accessible from cyclobutyl aryl ketones. In this approach, a specific ligand enables the palladium catalyst to mediate the cleavage of a C-C bond within the strained bicyclic intermediate, leading to the formation of a cyclobutyl ring. nih.govresearchgate.net This sequence effectively translates to a formal γ–C–H functionalization of the starting cyclobutyl ketone.

The process typically begins with the generation of a bicyclo[1.1.1]pentan-2-ol intermediate from a cyclobutyl aryl ketone. This intermediate then undergoes a palladium-catalyzed C–C cleavage and cross-coupling with various partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov The choice of ligand is critical for the success and selectivity of the reaction. For instance, specific phosphine-based ligands have been shown to be effective in promoting the desired transformation. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, allowing for the synthesis of a diverse array of cis-1,3-disubstituted cyclobutane derivatives. nih.gov

| Catalyst System | Coupling Partner | Product Type | Yield | Ref |

| Pd(OAc)₂, L9 | Aryl/Heteroaryl Iodides | γ-Arylated Cyclobutyl Ketones | Good to Excellent | nih.gov |

| Pd(OAc)₂, L9 | Alkenyl/Alkynyl Iodides | γ-Alkenylated/Alkynylated Cyclobutyl Ketones | Satisfactory | nih.gov |

| L9 refers to a specific ligand used in the cited study. |

Copper-Catalyzed Approaches (e.g., Intramolecular Hydroalkylation)

Copper catalysis offers versatile and cost-effective methods for C-C bond formation. In the context of cyclobutane synthesis, copper-catalyzed intramolecular reactions of unactivated olefins are of significant interest. One such approach is the intramolecular hydroalkylation, where a C-H bond adds across a C=C double bond within the same molecule to form a cyclic structure. A copper(I)-catalyzed hydrodifluoroalkylation of N-benzylacrylamides has been reported, which proceeds via an intramolecular 1,4-hydrogen atom transfer (HAT) from the benzyl (B1604629) group to a radical intermediate. nih.gov While this specific example leads to difluorinated products, the underlying mechanistic principle of copper-mediated radical cyclization highlights a potential pathway toward cyclobutane scaffolds.

Another relevant copper-catalyzed reaction is the [3+2] cycloaddition of alkynes with azides, which, although typically forming five-membered triazoles, demonstrates copper's ability to facilitate cyclization reactions. beilstein-journals.org The application of copper catalysis in the direct synthesis of this compound often involves coupling reactions, such as the three-component radical coupling to access bicyclo[1.1.1]pentane (BCP) azoles, which serve as precursors to 1,3-disubstituted cyclobutanes. nih.gov

Nickel-Catalyzed Ring Opening/Cyclopropanation

Nickel catalysts are instrumental in a variety of organic transformations, including those for synthesizing cyclobutane rings. Nickel-catalyzed reductive cyclization of alkyl dihalides provides a direct method for forming cyclic structures. lookchem.com For instance, a 1,3-dihalopropane derivative bearing phenyl groups could theoretically undergo intramolecular reductive coupling in the presence of a nickel catalyst to yield a this compound derivative.

Furthermore, nickel catalysis has been employed in cyclopropanation reactions where a diazo compound reacts with an alkene. researchgate.net While this method directly forms a three-membered ring, subsequent ring expansion strategies could potentially convert the cyclopropane (B1198618) into a cyclobutane. Nickel has also been shown to catalyze the C(sp³)–H functionalization of aliphatic amides, demonstrating its capability to activate otherwise inert C-H bonds, a strategy that can be adapted for cyclization. rsc.org

Ring Manipulation and Functionalization Strategies

Norrish-Yang Cyclization Procedures for Cyclobutyl Aryl Ketones

The Norrish-Yang cyclization is a photochemical reaction that provides a powerful method for synthesizing cyclobutanols from ketones bearing a γ-hydrogen atom. nih.gov For cyclobutyl aryl ketones, UV light promotion can induce an intramolecular γ-hydrogen abstraction by the excited carbonyl group, forming a 1,4-biradical intermediate. nih.govresearchgate.net This biradical can then cyclize to form a bicyclo[1.1.1]pentan-2-ol. nih.gov

This photochemical step is the foundation of a two-step sequence to access cis-1,3-difunctionalized cyclobutanes. nih.gov The reaction has been optimized to improve yields and can be applied to a range of aryl cyclobutyl ketones. nih.govresearchgate.net Notably, the efficiency of the Norrish-Yang cyclization can be influenced by the electronic properties of the aryl group; electron-deficient aryl ketones are effective substrates, whereas electron-rich ones may fail to cyclize. nih.gov The diastereoselectivity of the subsequent cyclobutanol (B46151) formation can be remarkably high and is influenced by factors such as hydrogen bonding and the conformational dynamics of the biradical intermediate. nih.gov

| Substrate Type | Key Intermediate | Subsequent Reaction | Final Product | Ref |

| Aryl Cyclobutyl Ketone | Aryl bicyclo[1.1.1]pentan-2-ol | Pd-catalyzed C-C cleavage/functionalization | cis-1,3-Difunctionalized Cyclobutane | nih.govresearchgate.net |

| N-acylated α-amino ketones | 1,4-Triplet Biradical | Diastereoselective Biradical Combination | N-acylated 2-aminocyclobutanols | nih.gov |

Strain-Release Driven C-C Cleavage and Functionalization of Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as excellent precursors for the synthesis of functionalized cyclobutanes. The high ring strain provides a strong thermodynamic driving force for reactions involving the cleavage of the central C-C bond. d-nb.inforsc.org This strategy, termed strain-release functionalization, allows for the rapid construction of complex cyclobutane structures under mild conditions.

One innovative approach merges the C-C scission of BCBs with a ruthenium-catalyzed remote C-H functionalization of heteroarenes. d-nb.info This method affords densely substituted cyclobutanes by coupling BCBs with heteroarenes and alkyl halides. The multifunctional ruthenium catalyst facilitates both the selective functionalization of the BCB through strain release and the C-H activation step. d-nb.info Visible-light photocatalysis has also been harnessed to induce strain-release transformations of BCBs, proceeding through either electron transfer or energy transfer pathways to generate radical intermediates that can be functionalized. rsc.org These methods are atom- and step-economical and provide access to a wide range of cyclobutane derivatives. rsc.orgdntb.gov.ua

| Catalysis/Initiation | Reactants | Key Feature | Product | Ref |

| Ruthenium(II) | Bicyclo[1.1.0]butane, Heteroarene, Alkyl Halide | Merged C-C cleavage and remote C-H activation | Tri- and Tetrasubstituted Cyclobutanes | d-nb.info |

| Visible Light Photocatalysis | Bicyclo[1.1.0]butane, Various Partners | Radical pathway via electron or energy transfer | Functionalized Cyclobutanes and Cyclobutenes | rsc.org |

Ring Expansion and Contraction Techniques for Cyclobutane Derivatization

The manipulation of ring size through expansion and contraction reactions represents a classic yet effective strategy for synthesizing cyclobutane derivatives. wikipedia.orgresearchgate.net

Ring Expansion techniques often involve the conversion of a three-membered ring into a four-membered one. A common method is the expansion of a cyclopropane-containing bicyclic intermediate, which can be generated via a Simmons-Smith-like cyclopropanation of a cyclic alkene. wikipedia.org Another strategy involves the photosensitized [2+2] cycloaddition of vinyl boronate esters, which can be further derivatized, providing a versatile entry to complex cyclobutane cores. nih.gov

Ring Contraction methods provide a pathway to cyclobutanes from more readily available five-membered rings. researchgate.networktribe.com This approach is challenging due to the increase in ring strain but offers a unique synthetic route. worktribe.com A recently developed photo-induced, radical-mediated ring contraction of 5-membered ring alkenyl boronate complexes yields cyclobutyl boronic esters. The process is triggered by the addition of an electrophilic radical, leading to a 1,2-metalate rearrangement that contracts the ring. worktribe.com Other strategies include skeletal contraction from pyrrolidines via nitrogen extrusion, which proceeds through a radical pathway to stereospecifically form multisubstituted cyclobutanes. researchgate.net

| Technique | Starting Material | Key Transformation | Product | Ref |

| Ring Expansion | Cyclic Alkene / Vinyl Boronate Ester | Cyclopropanation followed by opening / [2+2] Cycloaddition | Cyclobutane / Cyclobutyl Boronate Ester | wikipedia.orgnih.gov |

| Ring Contraction | 5-Membered Alkenyl Boronate Complex | Photo-induced radical-mediated 1,2-metalate rearrangement | Cyclobutyl Boronic Ester | worktribe.com |

| Ring Contraction | Pyrrolidine | Nitrogen extrusion via iodonitrene chemistry | Multisubstituted Cyclobutane | researchgate.net |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound, also known as 1,3-diphenylcyclobutane, is a significant challenge in organic chemistry due to the strained nature of the four-membered ring. The control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial for its application as a structural motif in medicinal chemistry and materials science. Advanced synthetic methodologies have been developed to selectively access the cis and trans diastereomers, as well as specific enantiomers of these isomers.

Diastereoselective Pathways in Cyclobutane Formation

The relative orientation of the two phenyl groups on the cyclobutane ring defines the cis and trans isomers of this compound. Achieving high diastereoselectivity is a primary goal in the synthesis of these compounds. Various synthetic pathways, including cycloadditions and ring rearrangements, have been optimized to favor the formation of one diastereomer over the other.

One of the most common methods for constructing cyclobutane rings is the [2+2] cycloaddition. nih.gov Photochemical [2+2] cycloadditions, in particular, are a straightforward route. nih.govlibretexts.org These reactions can proceed through the photoexcitation of an alkene, which then reacts with a ground-state alkene. pressbooks.publibretexts.org The stereochemical outcome is often dependent on the reaction pathway, which can be influenced by the use of photosensitizers. For instance, visible-light photocatalysis with ruthenium(II) complexes can promote [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org The dimerization of cinnamic acid derivatives, precursors to diphenylcyclobutane structures, can be controlled to produce specific diastereomers. tsijournals.comrsc.org

Lewis acid-promoted [2+2] cycloadditions of allenes or ketenes with alkenes offer another pathway. These reactions are often concerted and asynchronous, allowing for a high degree of stereochemical control. nih.gov Similarly, organocatalytic methods using Brønsted acids like bis(trifluoromethane)sulfonimide (Tf₂NH) have been shown to catalyze the [2+2] cycloaddition of silyl (B83357) enol ethers with acrylates, affording highly substituted cyclobutanes with high trans stereoselectivity. acs.org

Ring-rearrangement and cleavage reactions also provide access to diastereomerically enriched cyclobutanes. Rhodium(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes proceed through a C-C bond cleavage and reductive elimination to yield highly substituted cyclobutanes diastereoselectively. acs.orgresearchgate.net Another innovative approach involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones, which leads to multi-substituted cyclobutanes with a defined cis-1,3-heteroatom substitution pattern after further transformations. rsc.org

The thermal decomposition of precursors, such as cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine, generates a 1,4-diphenyl-1,4-butadiyl diradical that cyclizes to form both cis- and trans-1,2-diphenylcyclobutane, with the trans isomer being thermodynamically favored at higher temperatures.

Enantioselective Catalytic Methods for Chiral Cyclobutanes

The synthesis of enantiomerically pure this compound isomers requires the use of chiral catalysts or auxiliaries to control the absolute stereochemistry of the newly formed stereocenters. Both transition-metal catalysis and organocatalysis have proven to be powerful tools for this purpose.

Transition-Metal Catalysis: Chiral transition-metal complexes are widely used to induce enantioselectivity. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes, using chiral diene ligands, provides an efficient route to chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org A sequential approach using rhodium and copper catalysis allows for the construction of enantiomerically enriched, densely functionalized cyclobutanes from diazo compounds. acs.org

Copper catalysis is also prominent in this field. Chiral copper(I) complexes have been successfully used for the first catalytic enantioselective synthesis of cyclobutylboronates through a desymmetrization approach of meso-cyclobutenes, yielding products with excellent diastereo- and enantiocontrol. researchgate.netnih.gov Furthermore, copper(II) complexes with bisoxazoline ligands can catalyze the enantioselective cycloaddition of bicyclobutanes with nitrones to form complex bicyclic structures, which are precursors to chiral cyclobutanes. chemrxiv.orgchemrxiv.org

Cobalt-catalyzed [2+2] cycloadditions between alkynes and alkenes, employing specifically designed chiral ligands, have emerged as a practical method for accessing a diverse set of chiral cyclobutenes, which are valuable precursors for this compound derivatives. nih.gov Nickel-catalyzed photochemical asymmetric [2+2] cycloadditions also provide a direct strategy for synthesizing cyclobutane derivatives with multiple stereocenters. chinesechemsoc.org

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of chiral cyclobutanes. Chiral secondary amines can activate cyclopropylacetaldehydes to form reactive intermediates that undergo highly stereoselective [3+1] cycloadditions to furnish spirocyclobutanes with excellent enantiomeric excesses. acs.org Chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes with good regio- and enantiocontrol. dicp.ac.cn The desymmetrization of 3-substituted cyclobutanones via organocatalyzed aldol (B89426) reactions is another effective strategy for producing functionalized cyclobutanones with high diastereo- and enantioselectivity. mdpi.com

The table below summarizes selected enantioselective catalytic methods for the synthesis of chiral cyclobutanes.

| Catalyst System | Reactants | Product Type | d.r. | ee (%) | Ref. |

| [RhCl(C₂H₄)₂]₂ / Chiral Diene | Cyclobutene-1-carboxylate, Phenylboronic acid | Arylated cyclobutane | >20:1 | up to 96 | rsc.org |

| Co(I) / Chiral Ligand | Alkyne, Alkenyl derivative | Substituted cyclobutene | N/A | 86-97 | nih.gov |

| Cu(I) / Chiral Ligand | meso-Cyclobutene, Diboron reagent | Cyclobutylboronate | >20:1 | up to 99 | nih.gov |

| Chiral Phosphoric Acid | Bicyclo[1.1.0]butane | Chiral cyclobutene | N/A | up to 90 | dicp.ac.cn |

| Ni(OAc)₂ / Chiral Bisoxazoline | α,β-Unsaturated 2-acyl imidazole, Alkene | Substituted cyclobutane | 4:1 | 90-95 | chinesechemsoc.org |

| Rh₂(S-NTTL)₄ then Cu-catalyst | Diazoenoate, Organocuprate | Functionalized cyclobutane | high | high | acs.org |

Strategies for Achieving Relative and Absolute Stereochemical Control

Achieving full stereochemical control in the synthesis of this compound isomers requires strategies that can simultaneously dictate both the relative (cis/trans) and absolute (R/S) configuration of the stereocenters. This is often accomplished through the careful selection of catalysts, ligands, and reaction conditions.

A key strategy is catalyst control , where a chiral catalyst creates a chiral environment that directs the approach of the reactants, thereby determining the stereochemical outcome. In transition-metal catalysis, the geometry and electronic properties of the chiral ligand bound to the metal center are paramount. For example, in the rhodium-catalyzed arylation of cyclobutenes, different chiral diene ligands can dramatically influence the diastereoselectivity of the reaction. rsc.org Similarly, in rhodium-catalyzed annulations of cyclobutanones with enynes, the choice between (R)-H₈-binap and (R)-segphos as the ligand leads to completely different structural scaffolds with excellent diastereo- and enantioselectivity. nih.gov

Dual catalysis represents a sophisticated approach where two independent catalytic cycles operate concurrently to control reactivity and stereoselectivity. A notable example is the use of a visible-light-absorbing photocatalyst to generate a reactive intermediate and a separate chiral Lewis acid co-catalyst to control the stereochemistry of the subsequent [2+2] cycloaddition. nih.gov This method effectively eliminates the racemic background reaction that can occur from direct photoexcitation of the substrate. nih.gov

Substrate control utilizes a chiral auxiliary covalently attached to one of the reactants. The inherent chirality of the auxiliary directs the stereochemical course of the reaction. For instance, the [2+2] photodimerization of cinnamic acid derivatives attached to a chiral Evans oxazolidinone auxiliary allows for the synthesis of functionalized cyclobutanes with up to 99% enantiomeric excess after the auxiliary is removed. rsc.org

Organocatalysis provides unique mechanisms for stereocontrol. Chiral amines can react with carbonyl compounds to form chiral enamines or iminium ions. These intermediates then participate in subsequent reactions, with their specific geometry, dictated by the catalyst's structure, controlling the facial selectivity of the approach of the second reactant. acs.orgnih.gov Chiral Brønsted acids operate by protonating a substrate within a chiral pocket, activating it for a nucleophilic attack that proceeds with high stereoselectivity. dicp.ac.cn

Finally, reaction parameters such as solvent and temperature can have a significant impact. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. dicp.ac.cn The choice of solvent can also be critical; for example, fluorinated alcohol solvents like hexafluoro-2-propanol (HFIP) have been shown to be crucial for facilitating certain Rh(III)-catalyzed cyclobutane formations. acs.org

Synthesis of Cyclobutanes with Multiple Chiral Centers

The synthesis of cyclobutane derivatives with more than two stereocenters, such as those with additional substituents on the ring or on the phenyl groups, presents an even greater synthetic challenge. These complex, C(sp³)-rich scaffolds are of increasing interest in drug discovery. nih.gov

Sequential Functionalization: One approach involves the regio- and stereoselective derivatization of a pre-formed cyclobutane ring. A sequential photocatalysis strategy has been developed where a [2+2] photocycloaddition is followed by a photoredox-catalyzed C-C bond-forming reaction to install a quaternary stereocenter with complete diastereocontrol. bris.ac.uk This modular approach allows for the rapid construction of sterically congested cyclobutane scaffolds.

Tandem and Cascade Reactions: Tandem reactions that form multiple bonds and stereocenters in a single operation are highly efficient. Rhodium-catalyzed isomerization of alkylidenecyclobutanes followed by a hydroacylation reaction provides access to multi-substituted cyclobutanes with several continuous stereocenters in a highly regio- and diastereoselective manner. acs.org Similarly, a three-component process combining Rh-catalyzed bicyclobutanation with Cu-catalyzed homoconjugate addition allows for the one-pot synthesis of densely functionalized cyclobutanes with high diastereoselectivity. acs.org

Reactions of Complex Precursors: Starting with more complex reactants is another powerful strategy. The reaction of bicyclo[1.1.0]butanes (BCBs) with various electrophiles or reaction partners can generate diverse 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.orgresearchgate.net Rhodium-catalyzed annulations between cyclobutanones and 1,5-enynes can construct complex, C(sp³)-rich, polycyclic scaffolds containing multiple quaternary stereocenters. nih.gov

The table below highlights methods used to generate cyclobutanes with multiple stereocenters.

| Method | Reactants | Key Features | Stereocontrol | Ref. |

| Sequential Photocatalysis | 3-Chloromaleimides, Alkynes/Alkenes | [2+2] cycloaddition followed by C-C bond formation | High regio- and diastereoselectivity | bris.ac.uk |

| Rh-catalyzed Isomerization/Hydroacylation | Alkylidenecyclobutanes, Aldehydes | Forms continuous stereocenters | Good regio- and diastereoselectivity | acs.org |

| Rh/Cu Sequential Catalysis | Diazoenoates, Organocuprates, Electrophiles | One-pot, three-component reaction | High diastereoselectivity | acs.org |

| Rh-catalyzed Annulation | Cyclobutanones, 1,5-Enynes | Forms C(sp³)-rich polycyclic scaffolds | Excellent diastereo- and enantioselectivity | nih.gov |

| BCB Cycloaddition | Bicyclo[1.1.0]butanes, Triazolinediones | Strain-release functionalization | High diastereoselectivity for cis-1,3 products | rsc.org |

Mechanistic Investigations of 3 Phenylcyclobutyl Benzene Formation and Transformations

Detailed Reaction Mechanisms of Cyclobutane (B1203170) Ring Construction

The formation of the cyclobutane core in molecules such as (3-Phenylcyclobutyl)benzene can be achieved through several mechanistic pathways. These routes often involve photochemical, catalytic, or electron transfer processes, each with unique intermediates and transition states that dictate the reaction's outcome and stereoselectivity.

Mechanistic Elucidation of [2+2] Cycloaddition Processes

The [2+2] cycloaddition is a cornerstone for synthesizing cyclobutane rings. This process can be initiated either thermally or photochemically. Direct photochemical excitation of alkenes, such as styrene (B11656), typically requires high-energy UV light to promote an electron to an excited state, enabling the cycloaddition. chemrxiv.org However, this method can suffer from poor functional group tolerance and scalability issues. chemrxiv.org

Visible-light-mediated energy transfer and photoredox catalysis have emerged as powerful alternatives. chemrxiv.org In these approaches, a photocatalyst absorbs visible light and then interacts with the alkene substrates. For instance, iridium(III) polypyridyl complexes can act as photosensitizers, transferring energy to styrene molecules to generate a triplet state that then undergoes cycloaddition. nih.gov This energy transfer mechanism is not dependent on the electrochemical properties of the substrates, but rather on the relative excited state energies of the catalyst and the alkenes. nih.gov

The mechanism of the [2+2] cycloaddition of styrene radical cations is often described as a concerted, asynchronous process. In this pathway, the formation of the β,β′ bond is significantly more advanced in the transition state than the α,α′ bond. nih.gov This asynchronous nature can influence the stereochemical outcome of the reaction.

Role of Intermediates in Catalytic Cyclobutane Formation (e.g., Rhodacycles)

Transition metal catalysis offers a highly efficient and stereoselective route to cyclobutanes. Rhodium catalysts, in particular, have been instrumental in this field. A key mechanistic feature of these reactions is the formation of metallacyclic intermediates. For example, in the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, the formation of a five-membered rhodacycle is a crucial step. acs.org This intermediate is proposed to form through a nucleophilic substitution-induced ring-opening of the cyclopropyl (B3062369) moiety, followed by reductive elimination to yield the cyclobutane product. acs.org

The formation of a rhodacyclobutane intermediate has also been proposed in other catalytic cycloadditions. nih.gov These metallacycles can undergo further reactions, such as migratory insertion, to construct more complex molecular architectures. The stability and reactivity of these intermediates are highly dependent on the ligand environment of the metal center and the nature of the substrates.

Electron Transfer Catalyzed Pathways

Electron transfer catalysis provides another avenue for the construction of cyclobutane rings from styrenic precursors. This process often involves the generation of a radical cation from an electron-rich alkene through a single-electron transfer (SET) to a photoexcited catalyst. nih.govacs.org The resulting alkene radical cation can then react with a neutral alkene molecule in a [2+2] cycloaddition fashion. nih.gov

The feasibility of this pathway is governed by the redox potentials of the photocatalyst and the substrates. acs.org For instance, ruthenium(II) bipyridyl complexes can be photoexcited to a state capable of oxidizing an alkene to its radical cation. nih.gov This radical cation then undergoes cycloaddition with another alkene molecule to form a cyclobutane radical cation, which is subsequently reduced to the final product. nih.gov This process can operate as a chain reaction. nih.gov The use of zeolites as a reaction medium has been shown to facilitate these photoinduced electron transfer reactions by pre-organizing the reactants. acs.org

Table 1: Mechanistic Pathways to Cyclobutane Formation

| Mechanistic Pathway | Key Features | Initiator | Typical Intermediates | Ref |

|---|---|---|---|---|

| [2+2] Cycloaddition | Concerted or stepwise cycloaddition of two alkene units. | UV light, Visible light + Photocatalyst | Excited states, Diradicals | chemrxiv.orgnih.gov |

| Catalytic Cycloaddition | Transition metal-catalyzed formation of the cyclobutane ring. | Rhodium, Nickel catalysts | Metallacycles (e.g., Rhodacycles) | acs.orgnih.gov |

| Electron Transfer Catalysis | Single-electron transfer to generate a reactive radical cation. | Photocatalyst (e.g., Ru(bpy)₃²⁺) | Alkene radical cations | nih.govacs.org |

Mechanisms of Cyclobutane Ring Cleavage and Rearrangements

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to various ring-opening and rearrangement reactions. These transformations can be induced by nucleophiles, heat, or light, providing pathways to diverse molecular scaffolds.

Nucleophile-Induced Ring Opening Reactions

The cyclobutane ring, especially when activated by donor-acceptor substitution patterns, can undergo nucleophilic ring-opening. acs.org In these reactions, a nucleophile attacks one of the carbon atoms of the cyclobutane ring, leading to the cleavage of a C-C bond. For example, donor-acceptor cyclobutanes can react with electron-rich arenes in the presence of a Lewis acid like AlCl₃ in a Friedel-Crafts-type reaction to yield ring-opened products. acs.org Thiols and selenols can also act as nucleophiles to initiate this ring-opening process. acs.org The mechanism likely involves the coordination of the Lewis acid to the acceptor group, which enhances the electrophilicity of the cyclobutane ring and facilitates the nucleophilic attack. A proposed Friedel-Crafts-like mechanism suggests the formation of an electrophilic center on the cyclobutane ring that is then attacked by the nucleophile. researchgate.net

Thermolytic and Photolytic Ring Cleavage Mechanisms

Thermal and photochemical conditions can also induce the cleavage and rearrangement of cyclobutane rings. Thermolysis of cyclobutanes can lead to cycloreversion, breaking the ring into two alkene fragments, which is the reverse of a [2+2] cycloaddition. The regioselectivity of this cleavage is often controlled by the stability of the resulting alkenes.

Photochemical rearrangements offer another pathway for transforming cyclobutane-containing molecules. researchgate.net Upon absorption of light, the molecule is promoted to an excited state where different reaction pathways become accessible. For instance, photochemical rearrangements can lead to positional isomerization or the formation of new cyclic systems. researchgate.net The specific outcome of a photolytic reaction depends on the substitution pattern of the cyclobutane ring and the wavelength of light used. While specific studies on the thermolysis and photolysis of this compound are not detailed in the provided results, the general principles of cyclobutane chemistry suggest that such transformations are plausible.

Skeletal Rearrangements of Phenylcyclobutyl Scaffolds (e.g.,researchgate.netrsc.org-sigmatropic rearrangement)

The rigid, strained four-membered ring of the cyclobutane scaffold makes it susceptible to a variety of skeletal rearrangements, which serve to release ring strain. In phenylcyclobutyl systems, these transformations are often thermally or photochemically initiated and can proceed through concerted pericyclic pathways or involve discrete intermediates such as diradicals or ions. hhrc.ac.inorganicchemistrydata.org

A key class of these transformations is the sigmatropic rearrangement, a pericyclic reaction involving the migration of a sigma-bond across a π-electron system. wikipedia.org For phenylcyclobutyl derivatives, vinylcyclobutanes are common precursors for these rearrangements. The thermal researchgate.netrsc.org-sigmatropic rearrangement of vinylcyclobutanes to cyclopentenes is a well-documented process. organicchemistrydata.org However, the suprafacial researchgate.netrsc.org-shift is formally forbidden by orbital symmetry rules, leading to high activation barriers. Consequently, these reactions often require harsh thermal conditions and may proceed through non-concerted, diradical pathways, which can compromise stereoselectivity. organicchemistrydata.orgresearchgate.net

Photochemical conditions offer alternative pathways for rearrangement. The irradiation of 1,2-diphenylcyclobutene in polar solvents like methanol (B129727) or acetic acid leads to the formation of products derived from skeletal rearrangement. oup.com Mechanistic studies suggest that this proceeds via photoprotonation to form a 1,2-diphenylcyclobutyl cation, which then rearranges to an α-(1-phenylcyclopropyl)benzyl cation before being trapped by the solvent. oup.com In a notable contrast, the 1-phenylcyclobutyl cation does not show a similar tendency to rearrange under superacid conditions, highlighting the influence of the second phenyl group on the rearrangement pathway. oup.com

However, not all photochemical reactions of phenylcyclobutyl derivatives result in skeletal rearrangement. Studies on the direct photolysis of 1-phenylcyclobutene and its aryl-substituted analogs show that the primary reaction is a [2+2]-cycloreversion to yield phenylacetylenes. cdnsciencepub.compsu.edu Isotopic labeling studies using 1-phenylcyclobutene-2,4,4-d3 confirmed that no deuterium (B1214612) scrambling occurred, indicating that skeletal rearrangements involving cyclopropyl carbene intermediates are not a significant pathway in the direct photolysis of these arylcyclobutene derivatives. cdnsciencepub.compsu.edu

Influence of Phenyl Substituents on Reaction Energetics and Selectivity

The presence and substitution pattern of phenyl groups on the cyclobutane ring exert a profound influence on the energetics and selectivity of its transformations. This influence stems from a combination of steric and electronic effects, which can stabilize or destabilize intermediates and transition states, thereby directing the reaction towards a specific outcome.

Energetics: The stability of intermediates is a critical factor in determining the reaction pathway. In the palladium-catalyzed lactonization of 1-phenylcyclobutane-1-carboxylic acid, density functional theory (DFT) calculations revealed the Gibbs energy profile for the skeletal rearrangement to an α,β-unsaturated δ-lactone. researchgate.net The energetics of such transformations are sensitive to the substitution on the phenyl ring.

In photochemical reactions, electron-donating substituents on the phenyl ring of 1-phenylcyclobutene have been shown to enhance the rate constants for both [2+2]-cycloreversion and photoaddition of methanol. cdnsciencepub.com This suggests that the transition states for these reactions possess significant dipolar character, which is stabilized by electron-releasing groups. cdnsciencepub.com The influence of solvent is also critical, as it can modulate the energy profile. For example, in the cyclization of 2-phenyl-6-methylhept-5-enonitrile, the relative stability of the transition states leading to four-membered or five-membered rings was inverted by changing the solvent from benzene (B151609) to toluene, thereby altering the product distribution. nih.gov

The table below summarizes the effect of substituents on the quantum yields and rate constants for the photocycloreversion of substituted 1-phenylcyclobutenes.

| Substituent (X) on 1-(X-phenyl)cyclobutene | Quantum Yield (Φc) in Cyclohexane (B81311) | Rate Constant (kc) x 10⁻⁷ s⁻¹ |

| 4-CF₃ | 0.04 | 0.4 |

| 4-Cl | 0.06 | 0.8 |

| H | 0.09 | 1.1 |

| 4-CH₃ | 0.14 | 1.8 |

| 4-OCH₃ | 0.17 | 4.2 |

| Data sourced from studies on the photochemistry of 1-phenylcyclobutene derivatives. cdnsciencepub.com |

Selectivity: Phenyl substituents are powerful directing groups for achieving selectivity. In rhodium-catalyzed C-H functionalization reactions of arylcyclobutanes, the choice of catalyst can control whether the reaction occurs at the C1 (benzylic) or C3 position. nih.gov For instance, the catalyst Rh₂(S-TCPTAD)₄ shows complete selectivity for the more sterically crowded benzylic site, whereas the more sterically demanding Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst selectively functionalizes the less hindered C3 secondary site. nih.gov

Steric repulsion between substituents often governs the stereochemical outcome of a reaction. The photochemical cleavage of head-to-head coumarin (B35378) dimers, which contain a cyclobutane ring, can proceed via either a symmetric fission to regenerate the starting coumarins or an asymmetric fission. psu.edu The reaction pathway is influenced by steric repulsion between the substituents on the cyclobutane ring, which can favor one cleavage mode over the other. psu.edu Similarly, in the reversible cyclization leading to phenyl-substituted bicyclo[3.2.0]hept-2-enylpalladium complexes, the exo-phenyl isomer is the more stable end product, indicating thermodynamic control over selectivity. rsc.org

The following table illustrates catalyst-controlled regioselectivity in the C-H functionalization of 1-phenylcyclobutane.

| Catalyst | Product Ratio (C1:C3) | Yield (%) |

| Rh₂(esp)₂ | >20:1 | 70 |

| Rh₂(S-TCPTAD)₄ | >20:1 | 75 |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | 1:15 | 80 |

| Data represents the ratio of functionalization at the C1 (benzylic) vs. C3 position of the cyclobutane ring. nih.gov |

Theoretical and Computational Studies of 3 Phenylcyclobutyl Benzene

Quantum Chemical Methodologies for Structural and Electronic Characterization

A variety of quantum chemical methods are employed to characterize (3-Phenylcyclobutyl)benzene, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a mainstay in the computational study of organic molecules due to its efficiency and reliability. researchgate.net The B3LYP hybrid functional is frequently used in conjunction with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,p) to optimize molecular geometries and predict electronic properties. rsc.org For instance, DFT calculations have been successfully used to investigate the structure and reaction mechanisms of various cyclobutane (B1203170) derivatives. researchgate.netrsc.org These methods are crucial for determining the preferred conformations and electronic distribution within the molecule.

While DFT is widely used, ab initio and semi-empirical methods also offer valuable perspectives. Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results, though at a greater computational expense. cdnsciencepub.com On the other hand, semi-empirical methods, such as PM3, introduce parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems or for initial, less computationally demanding explorations of molecular structures. researchgate.net These methods have been applied to study complex molecules containing cyclic fragments, providing optimized structures and energetic information. researchgate.net

Molecular and Electronic Structure Investigations

Computational studies allow for a precise determination of the molecular and electronic framework of this compound.

Table 1: Illustrative Structural Parameters of a Substituted Cyclobutane Core Note: The following data is representative of a substituted cyclobutane core as found in related structures from computational and X-ray diffraction studies, due to the absence of specific published data for the unsubstituted this compound. The values are based on findings for 1,2-diaminotruxinic δ-cyclobutanes. rsc.org

| Parameter | Atom Pair/Trio/Quartet | Value (Å or °) |

| Bond Length | C1-C2 | ~1.55 Å |

| Bond Length | C2-C3 | ~1.57 Å |

| Bond Angle | C1-C2-C3 | ~88.0° |

| Bond Angle | C2-C3-C4 | ~87.5° |

| Torsion Angle | C1-C2-C3-C4 | Varies with conformation |

The cyclobutane ring is not planar and exists in puckered conformations to relieve ring strain. researchgate.net For 1,3-diphenylcyclobutane, this leads to different spatial arrangements of the two phenyl groups, primarily the cis and trans isomers. Computational analysis reveals that the trans isomer, where the phenyl groups are on opposite sides of the ring, generally exhibits lower steric strain and is therefore more stable than the cis isomer. researchgate.net

Conformational analysis involves mapping the potential energy surface (PES) of the molecule by calculating the energy for different arrangements of its atoms. rsc.org For the trans isomer of 1,3-diphenylcyclobutane, the conformation with the phenyl groups in a pseudo-di-equatorial position is strongly favored. researchgate.net In contrast, the cis isomer tends to fluctuate between two equivalent puckered conformations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. In computational studies of related molecules, the HOMO and LUMO are visualized to understand potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Conceptual Overview of Frontier Molecular Orbitals

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. The MEP surface illustrates the electrostatic potential, with different colors representing varying charge densities. Typically, red areas indicate electron-rich regions susceptible to electrophilic attack, while blue areas denote electron-poor regions prone to nucleophilic attack. Green regions represent neutral electrostatic potential.

In computational studies of molecules containing the 3-phenylcyclobutyl moiety, MEP analysis is frequently employed to identify reactive sites. For instance, in derivatives where a thiazole (B1198619) ring is attached to the cyclobutane, the MEP map consistently shows the most negative potential (red region) localized on the unprotonated nitrogen atom of the thiazole ring. scispace.comsemanticscholar.org This indicates that the nitrogen atom is the primary site for electrophilic interactions. scispace.com

The analysis of MEP surfaces helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov By mapping the electrostatic potential, researchers can predict how a molecule will interact with other molecules, which is crucial for designing new materials and understanding biological activity. researchgate.netresearchgate.net For example, in a study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, the MEP map was used to confirm potential sites for hydrogen bonding. nih.gov Similarly, studies on various hydrazone derivatives incorporating the 3-phenylcyclobutyl group have used MEP analysis to elucidate their electronic characteristics and potential for interaction. researchgate.netresearchgate.nettandfonline.com

Natural Bond Orbital (NBO) Analysis and Mulliken Population Analysis

Natural Bond Orbital (NBO) and Mulliken population analyses are computational methods used to study the distribution of electron density in molecules, providing detailed information about atomic charges and orbital interactions. These analyses are instrumental in understanding molecular stability arising from charge delocalization and hyperconjugative interactions. grafiati.com

Mulliken Population Analysis: Mulliken atomic charge calculations have been performed for derivatives of this compound to understand the charge distribution across the molecule. In a study on 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole, calculations at the B3LYP/6-311G** level revealed that the nitrogen atom of the thiazole ring carries a significant negative charge (–0.31), while the phenyl and thiazole rings have net charges of –0.33 and +0.12, respectively. scispace.com This distribution highlights the electron-donating or withdrawing nature of the different fragments within the molecule. scispace.com Such analyses help in identifying potential sites for chemical reactions. scispace.comphyschemres.org

In studies of related structures, NBO analysis is used to confirm the presence and nature of intramolecular hydrogen bonds and to analyze the stability conferred by hyperconjugation. grafiati.comtaylorfrancis.com For example, the interaction between a lone pair on a donor atom (like oxygen or nitrogen) and an antibonding orbital of an adjacent bond can be quantified to understand the electronic stabilization within the molecule. While specific NBO data for this compound is not detailed in the provided results, the methodology is standard for analyzing its derivatives to understand orbital interactions. bohrium.comtandfonline.com

Investigation of Aromaticity and Hyperconjugation in Phenyl-Substituted Systems

The interplay between aromaticity and hyperconjugation is a key factor in determining the structure, stability, and reactivity of phenyl-substituted systems like this compound. Hyperconjugation involves the delocalization of σ-electrons from a C-H or C-C bond into an adjacent empty or partially filled p-orbital or a π-orbital. byjus.com This interaction can influence the electron density and bond characteristics of the aromatic ring. youtube.com

In phenyl-substituted alkanes, the alkyl group can act as an electron donor through hyperconjugation, increasing the electron density of the benzene (B151609) ring. youtube.com This effect, also known as the +H effect, can stabilize adjacent carbocations and influence the rates of electrophilic aromatic substitution. byjus.comyoutube.com The stability of a molecule can be analyzed by considering the hyperconjugative interactions between the substituent and the phenyl ring. grafiati.com

Theoretical studies have explored how hyperconjugation can even lead to distortions in the benzene ring from its ideal hexagonal geometry, potentially affecting its aromaticity. chem8.org The substitution of the cyclobutane ring with a phenyl group allows for electronic communication between the two moieties. The puckered nature of the cyclobutane ring and the orientation of the phenyl group will dictate the extent of orbital overlap and, consequently, the magnitude of hyperconjugative effects. Computational methods like NBO analysis are essential for quantifying these interactions and understanding their impact on the molecular structure and properties. grafiati.com

Computational Prediction and Correlation of Spectroscopic Parameters

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. researchgate.net The predicted spectra are then compared with experimental data to confirm the molecular structure. nih.gov

For derivatives of this compound, theoretical NMR chemical shifts have been calculated and show good correlation with experimental values. nih.govresearchgate.netnih.gov For example, in a study of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, the characteristic ¹H and ¹³C NMR shifts were determined experimentally and supported by theoretical calculations. iucr.org

Below is a table summarizing experimental NMR data for a representative derivative, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. iucr.org

Table 1: Experimental NMR Chemical Shifts (ppm) for a this compound Derivative iucr.org

| Atom/Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| –CH₃ | 1.26 (s) | 30.20 |

| Cyclobutane –CH₂– | 2.15–2.20 (m) | 38.16 |

| Cyclobutane –CH₂– | 2.31–2.36 (m) | 38.16 |

| Cyclobutane >CH– | 3.48 (quint) | 40.25 |

| Thiazole S–CH= | 6.50 (s) | 107.19 |

| Aromatic H | 6.89–6.92 (m), 7.00 (m) | 124.21, 124.81, 127.71 |

| –CH= | 6.10 (d) | 130.84 |

| =CH– | 6.27 (d) | 132.00 |

| Aromatic C (quat.) | - | 152.29 |

| Thiazole C (quat.) | - | 154.69 |

| Thiazole C=N | - | 156.96 |

Solvent: THF-d₈ + Acetone-d₆, Reference: TMS

The correlation between calculated and experimental shifts is often evaluated using linear regression, with R² values close to 1.0 indicating excellent agreement. nih.gov Such studies confirm that computational NMR prediction is a reliable tool for structural elucidation of complex molecules containing the this compound framework. github.io

Simulated Infrared (IR) Vibrational Frequencies and Mode Assignments

Theoretical calculations of IR spectra are crucial for assigning the vibrational modes observed in experimental spectra. DFT methods are commonly used to compute harmonic vibrational frequencies, which are then often scaled to correct for anharmonicity and other systematic errors. semanticscholar.org

For various derivatives of this compound, simulated IR spectra have shown excellent agreement with experimental data. researchgate.netresearchgate.netresearchgate.net The vibrational modes for the key functional groups can be assigned with confidence based on these calculations. researchgate.net For the cyclobutane ring, characteristic vibrations include C-H stretching, scissoring, wagging, twisting, and ring breathing modes, which are typically observed in specific regions of the IR spectrum. researchgate.net

Table 2: Selected Experimental and Calculated IR Vibrational Frequencies (cm⁻¹) for a this compound Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching (Aliphatic) | 2975–2855 | iucr.org |

| C-H Stretching (Aromatic) | 3100-3000 | dergipark.org.tr |

| C=O Stretching | 1670, 1626 | iucr.org |

| C=N Stretching (Thiazole) | 1569 | iucr.org |

The Potential Energy Distribution (PED) analysis is often used in conjunction with frequency calculations to provide a quantitative measure of the contribution of different internal coordinates to each normal mode, aiding in precise vibrational assignments. nih.govdergipark.org.tr The good agreement between simulated and observed spectra for various complex derivatives validates the use of computational methods for understanding the vibrational properties of the this compound scaffold. nih.govstanford.edu

Theoretical Ultraviolet-Visible (UV-Vis) Absorption Spectra

Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. tandfonline.com These calculations provide information on electronic transition energies, oscillator strengths (f), and the nature of the transitions (e.g., π→π* or n→π*). nih.gov

Theoretical UV-Vis spectra have been calculated for several derivatives containing the 3-phenylcyclobutyl moiety, often in different solvents using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). nih.gov The results are then compared with experimental spectra to understand the electronic structure and transitions. researchgate.netscispace.com

For instance, in a study of N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-phenyl hydrazine, the UV-Vis absorption spectra were investigated using theoretical calculations to ascribe the observed bands to their corresponding molecular orbital transitions. researchgate.net The calculations typically involve identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and other frontier orbitals involved in the primary electronic excitations. nih.gov

The major electronic transitions predicted for such compounds are generally of the π→π* type, originating from the aromatic and heterocyclic rings. nih.gov The calculated absorption wavelengths (λ_calc) and oscillator strengths provide a theoretical basis for interpreting the experimental absorption bands. nih.govscispace.com

Nonlinear Optical (NLO) Properties Prediction

The investigation into the nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by the potential applications of these materials in advanced technologies such as optical data storage, signal processing, and telecommunications. Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for predicting and understanding the NLO response of molecules, guiding the synthesis of novel materials with enhanced properties.

For instance, computational investigations on related molecules have utilized DFT and Hartree-Fock (HF) methods to calculate key NLO parameters. These parameters typically include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): Related to the second-order NLO effects, such as second-harmonic generation (SHG). A non-zero value is indicative of a non-centrosymmetric charge distribution.

Second-order Hyperpolarizability (γ): Associated with third-order NLO phenomena, including third-harmonic generation (THG) and the Kerr effect.

These calculations are crucial for predicting the potential of a molecule to exhibit significant NLO activity. The general approach in these theoretical studies involves the optimization of the molecular geometry in its ground state, followed by the calculation of the electronic properties in the presence of an applied electric field.

Although specific data tables for This compound are absent from published research, the foundational principles of NLO predictions suggest that its properties would be influenced by the interplay between the phenyl rings and the cyclobutane spacer. The degree of electronic communication between the two aromatic systems, mediated by the aliphatic ring, would be a key determinant of its polarizability and hyperpolarizability.

Future theoretical work is required to specifically quantify the NLO properties of This compound . Such a study would provide valuable benchmark data and a deeper understanding of the fundamental structure-property relationships within this class of compounds. This would involve rigorous computational analysis to generate data for its polarizability and hyperpolarizability tensors, which could then be presented in detailed tables. Without such dedicated research, a quantitative discussion of the NLO properties of this specific compound remains speculative.

Advanced Spectroscopic Methodologies for Structure Elucidation of 3 Phenylcyclobutyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of (3-Phenylcyclobutyl)benzene, offering precise insights into its constitution and stereoisomeric forms (cis and trans).

Unambiguous Structure Elucidation using ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra provide fundamental information for the structural verification of this compound. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for the differentiation of protons and carbons in the phenyl rings and the cyclobutane (B1203170) moiety.

¹H NMR Spectroscopy: The proton spectrum can be predicted based on the molecule's symmetry and the electronic effects of the substituents. For 1,3-disubstituted cyclobutanes, the signals for the cyclobutyl protons often appear as complex multiplets due to spin-spin coupling.

Aromatic Protons (Ar-H): The protons on the two phenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and multiplicity depend on the substitution pattern and the relative orientation of the rings.

Methine Protons (C₁-H and C₃-H): The protons attached to the carbons bearing the phenyl groups are deshielded and would likely appear in the range of δ 3.0-4.0 ppm.

Methylene (B1212753) Protons (C₂-H₂ and C₄-H₂): The protons on the other two carbons of the cyclobutane ring would resonate further upfield, generally between δ 2.0 and 3.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.

Aromatic Carbons: The carbons of the phenyl rings typically appear between δ 125 and 145 ppm. The ipso-carbons (the carbons directly attached to the cyclobutane ring) are expected around the δ 140-145 ppm region, while other aromatic carbons resonate at slightly higher fields.

Methine Carbons (C-1 and C-3): These carbons, being attached to the electron-withdrawing phenyl groups, are deshielded and would be found in the range of δ 40-50 ppm.

Methylene Carbons (C-2 and C-4): The remaining cyclobutane carbons are expected to appear further upfield, typically in the δ 30-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted chemical shifts (δ) in ppm relative to TMS. These are estimated values and can vary based on solvent and experimental conditions. Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) C₁-H / C₃-H (Methine) 3.0 - 4.0 40 - 50 C₂-H₂ / C₄-H₂ (Methylene) 2.0 - 3.0 30 - 40 Aromatic C-H 7.0 - 7.5 125 - 130 Aromatic C-ipso - 140 - 145

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.eduscience.govyoutube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the methine protons (H-1/H-3) and the adjacent methylene protons (H-2/H-4), confirming the connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at ~3.5 ppm would show a cross-peak to the carbon signal at ~45 ppm, assigning them as the methine C-H group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orglibretexts.orgyoutube.com Its primary application for this molecule is in determining stereochemistry, as discussed in the next section.

Stereochemical Assignment through NMR (e.g., Coupling Constants, NOE)

This compound exists as two diastereomers: cis and trans. NMR spectroscopy provides definitive methods to distinguish between them.